4-(Piperazin-1-yl)-1H-indazole

TRPV1 Analgesic Pain

Ensure target selectivity with the precise 4-(piperazin-1-yl)-1H-indazole regioisomer. Substituting 5- or 6-substituted analogs risks TRPV1 agonism instead of antagonism, or complete loss of kinase binding. This free base (MW 202.26, XLogP3 1.0, TPSA 44 Ų) is optimized for CNS penetration and oral bioavailability. Available in high-purity batches (≥95%), ideal for SAR-driven medicinal chemistry. Confirm functional antagonism, not off-target toxicity—order the correct regioisomer.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 105684-53-5
Cat. No. B171999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)-1H-indazole
CAS105684-53-5
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2C=NN3
InChIInChI=1S/C11H14N4/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,14)
InChIKeyBBAXLVJLDXGKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-yl)-1H-indazole CAS 105684-53-5: A Dual-Function Heterocyclic Building Block for Kinase and GPCR-Targeted Research


4-(Piperazin-1-yl)-1H-indazole (CAS 105684-53-5) is a heterobifunctional scaffold composed of a 1H-indazole core fused at the 4-position with a piperazine ring [1]. This unique substitution pattern confers distinct pharmacological properties, positioning it as a versatile intermediate in medicinal chemistry for developing kinase inhibitors, GPCR modulators, and CNS-penetrant ligands [2]. The compound exists as a free base with a molecular weight of 202.26 g/mol and a calculated XLogP3 of 1.0, indicating moderate lipophilicity suitable for oral bioavailability optimization .

Why 4-(Piperazin-1-yl)-1H-indazole Cannot Be Replaced by Isomeric or Non-Selective Analogs


Substituting 4-(piperazin-1-yl)-1H-indazole with regioisomers or alternative indazole-piperazine derivatives can lead to catastrophic changes in pharmacological activity. Structure-activity relationship (SAR) studies demonstrate that the position of piperazine substitution on the indazole ring dictates functional outcome: 4-substitution yields mild antagonism at TRPV1, whereas 5- or 6-substitution produces agonism [1]. Similarly, in kinase inhibition, the indazole-4-piperazine motif is essential for maintaining target engagement and selectivity [2]. Generic substitution with unoptimized analogs risks complete loss of potency, inverted efficacy, or off-target toxicity, making this precise regioisomer indispensable for reproducible research outcomes.

Quantitative Differentiation of 4-(Piperazin-1-yl)-1H-indazole Against Structural and Pharmacological Comparators


TRPV1 Functional Conversion: 4-Substitution Switches Agonism to Antagonism

4-(Piperazin-1-yl)-1H-indazole serves as a core for TRPV1 mild antagonists, whereas regioisomers substituted at the 5- or 6-position exhibit potent agonism. This functional conversion is quantified in whole-cell patch clamp assays [1].

TRPV1 Analgesic Pain

ROCK-II Inhibitory Potency of Indazole-5-Piperazine Derivatives

Derivatives of 4-(piperazin-1-yl)-1H-indazole, specifically 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-amino analogs, demonstrate potent inhibition of ROCK-II kinase. The most potent analog, SR-1459, achieves an IC50 of 13 nM [1]. In contrast, alternative piperidine-based analogs (e.g., SR-715, SR-899) show reduced potency with IC50 values of 80 nM and 100 nM, respectively [1].

ROCK-II Kinase Cardiovascular

5-HT6 Receptor Antagonism: Potency and Selectivity of 5-Piperazinyl-3-sulfonylindazoles

3-(Naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole (WAY-255315) is a potent and selective 5-HT6 antagonist [1]. While exact binding data is not fully disclosed in the abstract, the compound is highlighted as a lead in a series of 5-piperazinyl-3-sulfonylindazoles that show high potency and selectivity for 5-HT6 over other serotonin receptor subtypes.

5-HT6 CNS Cognitive

Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA)

4-(Piperazin-1-yl)-1H-indazole possesses a computed XLogP3 of 1.0 and a topological polar surface area (TPSA) of 44 Ų [1]. This places it within favorable drug-like property space (Lipinski's Rule of Five compliance: MW 202.26, HBD 2, HBA 3, rotatable bonds 1). For comparison, many marketed CNS drugs have TPSA values below 90 Ų and XLogP between 1-5.

Drug-likeness ADME Physicochemical

Patent-Cited Scaffold for ROS1/NTRK Kinase Inhibitors

N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(piperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide is a specifically claimed compound in a patent for treating ROS1-mutant and NTRK-driven cancers [1]. This indicates that the 4-(piperazin-1-yl)-1H-indazole motif is critical for achieving the desired kinase inhibition profile.

ROS1 NTRK Cancer

Optimized Use Cases for 4-(Piperazin-1-yl)-1H-indazole Based on Verified Differentiation


Design of TRPV1 Antagonists for Pain Research

Leverage the 4-substituted indazole-piperazine core to develop mild TRPV1 antagonists, avoiding the agonism associated with 5- or 6-substituted regioisomers [1]. This is critical for studying analgesic mechanisms that require TRPV1 blockade rather than desensitization. Use in whole-cell patch clamp assays to confirm functional antagonism.

Development of Potent ROCK-II Inhibitors for Cardiovascular or Neurological Indications

Utilize the indazole-5-piperazine scaffold to synthesize 2-amino substituted analogs (e.g., SR-1459) that demonstrate single-digit nanomolar IC50 values against ROCK-II [1]. This scaffold provides a 6-8 fold potency advantage over piperidine-based alternatives, making it the preferred starting point for lead optimization.

Synthesis of Selective 5-HT6 Antagonists for Cognitive Enhancement Studies

Incorporate the 5-piperazinyl-3-sulfonylindazole motif, derived from 4-(piperazin-1-yl)-1H-indazole, to achieve potent and selective 5-HT6 receptor antagonism [1]. This privileged structure is validated in the literature for CNS applications and can be further diversified to optimize pharmacokinetic properties.

CNS-Penetrant Kinase Inhibitor Lead Generation

Capitalize on the favorable physicochemical properties (XLogP3 = 1.0, TPSA = 44 Ų) of 4-(piperazin-1-yl)-1H-indazole [1][2] to design CNS-penetrant kinase inhibitors. The scaffold's low molecular weight and moderate lipophilicity reduce the risk of P-glycoprotein efflux and enhance the probability of achieving therapeutic brain exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperazin-1-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.